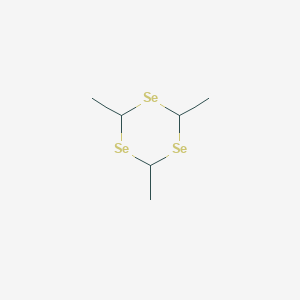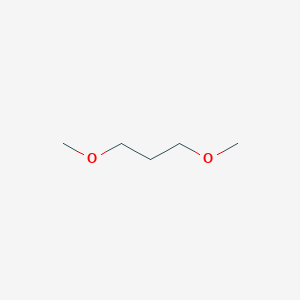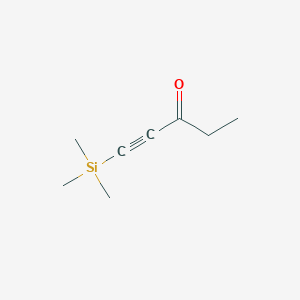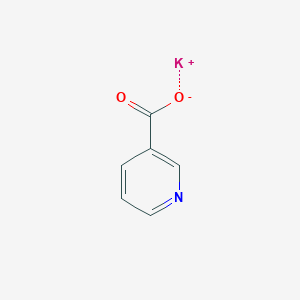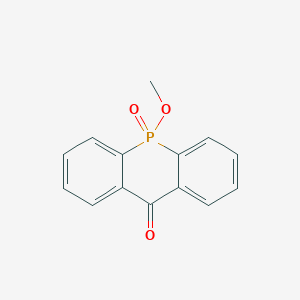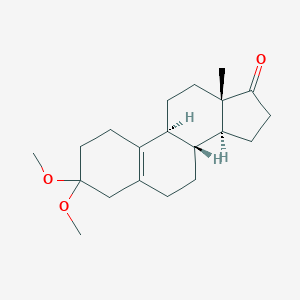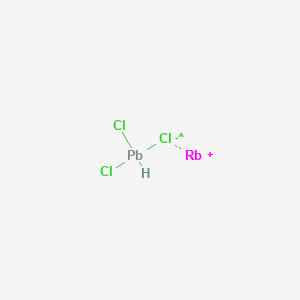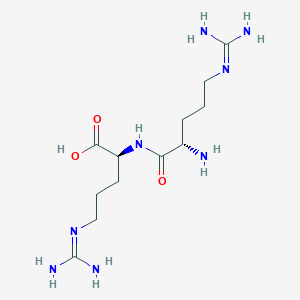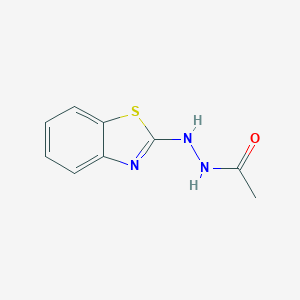![molecular formula C13H19NO2S B095949 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine CAS No. 16191-66-5](/img/structure/B95949.png)
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine, also known as MSPEP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which makes it an attractive candidate for cancer therapy.
Mecanismo De Acción
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53, and prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been shown to activate the p53 pathway in a non-genotoxic manner, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to induce cell cycle arrest in the G1 phase and apoptosis in cancer cells. It has also been shown to upregulate the expression of p53 target genes, such as p21, Bax, and Noxa, and downregulate the expression of anti-apoptotic genes, such as Bcl-2 and survivin. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine is a potent and selective inhibitor of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has low solubility in water and some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. One direction is to optimize the synthesis method of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine in animal models and humans to determine its safety and efficacy. Furthermore, the combination of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine with other cancer therapies, such as chemotherapy and radiotherapy, should be explored to enhance its therapeutic potential. Finally, the development of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine analogs with improved pharmacological properties and selectivity should be pursued.
Métodos De Síntesis
The synthesis of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-pyrrolidin-1-ylethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromoethylpyrrolidine to yield 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. The purity and yield of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been extensively used in scientific research to study the role of p53-MDM2 interaction in cancer and to develop new cancer therapies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been used in preclinical studies to evaluate its efficacy and toxicity in animal models.
Propiedades
Número CAS |
16191-66-5 |
|---|---|
Nombre del producto |
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine |
Fórmula molecular |
C13H19NO2S |
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-12-4-6-13(7-5-12)17(15,16)11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Clave InChI |
WIHMTJNZZPFMGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
Otros números CAS |
16191-66-5 |
Sinónimos |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






